![molecular formula C9H7F5 B3154857 (2,2,3,3,3-Pentafluoropropyl)benzene CAS No. 78693-66-0](/img/structure/B3154857.png)
(2,2,3,3,3-Pentafluoropropyl)benzene
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Polymer Synthesis : (2,2,3,3,3-Pentafluoropropyl)benzene, as a highly fluorinated monomer, can be used in the synthesis of soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability. These polymers show promise in applications requiring materials with specific dielectric and thermal characteristics (Fitch et al., 2003).
Organic Compound Synthesis : It is utilized in creating hexaarylbenzenes with distinctive aryl substituents, demonstrating the vast potential for structural diversity in benzene derivatives. This is significant for pharmaceuticals, agrochemicals, plastics, and organic electronic devices (Suzuki et al., 2015).
Reactivity and Stability
Reactivity Studies : The compound's derivatives, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have been studied for nucleophilic aromatic substitution reactions. This research is crucial for developing new synthetic pathways and novel compounds (Ajenjo et al., 2016).
Thermal Stability : Derivatives like 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane show interesting thermal properties, which can be relevant in designing materials for high-temperature applications (Obaleye & Sams, 1984).
Electronic and Optical Properties
Semiconductor Research : The compound's derivatives are used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which have potential applications in organic field-effect transistors and organic photovoltaics. Their stability and electronic properties are crucial for device performance (Zhang et al., 2015).
Fluorescence Studies : Benzene derivatives, including those related to (2,2,3,3,3-Pentafluoropropyl)benzene, have been investigated for their fluorescence properties, which are essential in developing new luminescent materials for imaging applications and displays (Beppu et al., 2015).
Catalysis and Chemical Interactions
Catalytic Applications : Certain derivatives, like tris(pentafluorophenyl)borane, have been shown to be effective catalysts in the synthesis of optically active polymers. This indicates their potential role in stereospecific and clean polymerization processes (Zhou & Kawakami, 2005).
Molecular Interactions : Research into the formation of adducts and dimers with benzene, acetonitrile, and pyridine can provide insights into the compound's chemical interactions. This knowledge is vital in designing materials with specific molecular properties (Sparrapan et al., 1999).
properties
IUPAC Name |
2,2,3,3,3-pentafluoropropylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROGZQSHCWSSRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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